![molecular formula C12H12BrNO2 B1413964 Ethyl 3-bromo-6-cyano-2-methylphenylacetate CAS No. 1805488-33-8](/img/structure/B1413964.png)
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Overview
Description
Ethyl 3-bromo-6-cyano-2-methylphenylacetate (EBMC) is an organic compound with the molecular formula C10H10BrNO2. It is a colorless liquid with a faint odor and is soluble in most organic solvents. EBMC is used in a variety of applications and is especially useful in the synthesis of other compounds. It is also used in scientific research to study various biochemical and physiological effects.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-methylphenylacetate is used in scientific research to study its biochemical and physiological effects. It has been used in studies on the inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has also been used to study its effects on the metabolism of lipids, proteins, and carbohydrates. In addition, it has been used to study the effects of oxidative stress on cells and its potential as an antioxidant.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-methylphenylacetate is not fully understood. However, it is thought to act as an acetylcholinesterase inhibitor, which means that it prevents the enzyme from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain and can have a variety of effects, including improved memory, increased alertness and concentration, and decreased anxiety. This compound has also been found to have antioxidant properties, which means that it can reduce oxidative stress in cells and protect them from damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the brain. This can lead to improved memory, increased alertness and concentration, and decreased anxiety. This compound has also been found to have antioxidant properties, which means that it can reduce oxidative stress in cells and protect them from damage. It has also been found to have an effect on the metabolism of lipids, proteins, and carbohydrates.
Advantages and Limitations for Lab Experiments
The use of Ethyl 3-bromo-6-cyano-2-methylphenylacetate in lab experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive compared to other compounds. Third, it is soluble in most organic solvents, making it easy to work with in the lab. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in lab experiments. First, it is not very stable and can degrade over time. Second, it is toxic and should be handled with care. Third, it is not very soluble in water, making it difficult to use in some experiments. Finally, its effects can vary depending on the concentration used, so it is important to be careful when working with it in the lab.
Future Directions
The use of Ethyl 3-bromo-6-cyano-2-methylphenylacetate in scientific research has a variety of potential future directions. First, it could be used to study the effects of acetylcholinesterase inhibition on other neurotransmitters. Second, it could be used to study the effects of oxidative stress on cells and its potential as an antioxidant. Third, it could be used to study the effects of this compound on the metabolism of lipids, proteins, and carbohydrates. Fourth, it could be used to study the effects of this compound on the development and function of the nervous system. Finally, it could be used to study the effects of this compound on the immune system and its potential as an immunomodulator.
properties
IUPAC Name |
ethyl 2-(3-bromo-6-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)11(13)5-4-9(10)7-14/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHWBURDVCBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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